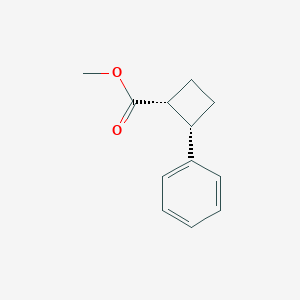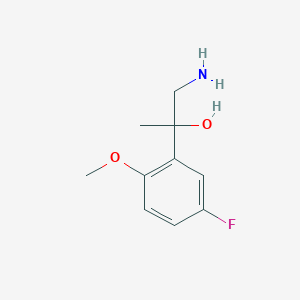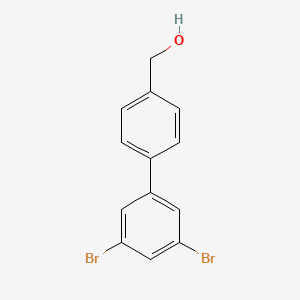
4-(3,5-Dibromophenyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to the biphenyl structure and a hydroxymethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-hydroxybiphenyl using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The resulting dibromo compound is then subjected to a reaction with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may involve large-scale bromination processes using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)carboxylic acid.
Reduction: (3’,5’-Dihydro-[1,1’-biphenyl]-4-yl)methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its bromine atoms can be readily substituted, making it useful for constructing biphenyl-based ligands and catalysts .
Biology and Medicine
Research has explored the potential biological activities of biphenyl derivatives, including antimicrobial and anticancer properties. (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol may serve as a lead compound for the development of new therapeutic agents .
Industry
In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific electronic and optical properties. Its structural features make it suitable for applications in organic electronics and photonics .
Mécanisme D'action
The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3’,5’-Dichloro-[1,1’-biphenyl]-4-yl)methanol: Similar structure with chlorine atoms instead of bromine.
(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)methanol: Similar structure with fluorine atoms instead of bromine.
(3’,5’-Diiodo-[1,1’-biphenyl]-4-yl)methanol: Similar structure with iodine atoms instead of bromine.
Uniqueness
(3’,5’-Dibromo-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, affecting the compound’s electronic properties and interactions with other molecules .
Propriétés
Formule moléculaire |
C13H10Br2O |
|---|---|
Poids moléculaire |
342.02 g/mol |
Nom IUPAC |
[4-(3,5-dibromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |
Clé InChI |
RTUZYPSWVMJMDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


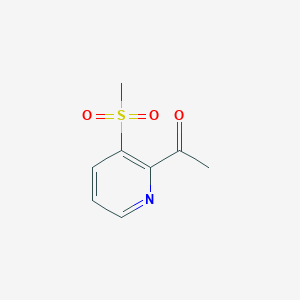
![(5AR,6R,6aS)-tert-butyl 3-chloro-5-oxo-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B12988721.png)

![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B12988730.png)
![3-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12988738.png)

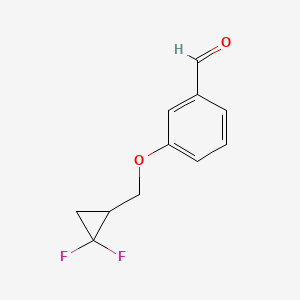
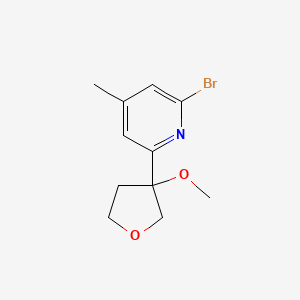
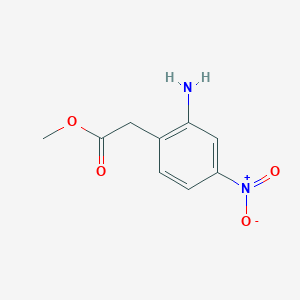
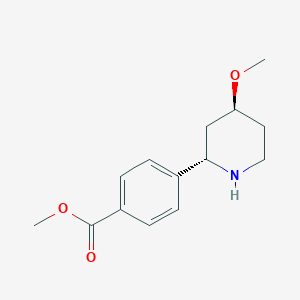
![tert-Butyl (R)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12988764.png)

